molecular formula C5H6BNO2 B027302 Pyridine-4-boronic acid CAS No. 1692-15-5

Pyridine-4-boronic acid

Cat. No.: B027302
CAS No.: 1692-15-5
M. Wt: 122.92 g/mol
InChI Key: QLULGIRFKAWHOJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyridine-4-boronic acid is primarily used as a reagent in cross-coupling reactions . It is commonly used in the Suzuki-Miyaura cross-coupling reaction , which is a type of palladium-catalyzed carbon-carbon bond-forming reaction . The primary targets of this compound are the carbon atoms involved in the bond formation .

Mode of Action

The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway influenced by this compound . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects include the synthesis of various organic compounds, including potential cancer therapeutics such as PDK1 and protein kinase CK2 inhibitors .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its use in reactions is generally environmentally benign . More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The primary result of this compound’s action is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds . In the presence of carboxylic acids and amines, it can also promote dehydrative condensation to generate amides, serving as a key intermediate in the production of peptides and proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Comparison with Similar Compounds

Pyridine-4-boronic acid is unique among boronic acid derivatives due to its pyridine ring, which imparts distinct properties and reactivity. Similar compounds include:

This compound stands out due to its ability to form hydrogen bonds, interact with metal ions, and function as a pH-responsive linker, making it highly valuable in various fields of research and industry .

Properties

IUPAC Name

pyridin-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BNO2/c8-6(9)5-1-3-7-4-2-5/h1-4,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLULGIRFKAWHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370269
Record name Pyridine-4-boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1692-15-5
Record name Pyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-4-boronic acid
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Synthesis routes and methods

Procedure details

The title compounds, Example 14, 15 and 16, were obtained using a procedure analogous to that described in Example 8, using pyridine-3-ylboronic acid (24 mg, 0.20 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 14, 100 mg, 0.15 mmol); pyridine-4-ylboronic acid (26 mg, 0.21 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 15, 105 mg, 0.16 mmol) and pyrimidin-5-ylboronic acid (13 mg, 0.10 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 16, 50 mg, 0.08 mmol), respectively, to afford the title compound Example 14 as a light brown solid (MS m/z: 661(M+1); title compound Example 15 as a light yellow solid; and title compound Example 16 (MS m/z: 662(M+1).
[Compound]
Name
Example 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
title compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of Pyridine-4-boronic acid in organic synthesis?

A1: this compound is a valuable reagent in organic synthesis, primarily known for its role in Suzuki cross-coupling reactions. [, ] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the boronic acid and various (hetero)aryl halides. [] This reaction is particularly useful for introducing the electron-deficient pyridine ring into complex molecules.

Q2: Can you provide examples of specific applications of this compound derivatives in materials science?

A2: Derivatives of this compound, like the pinacol ester, have proven useful in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). [] For instance, it plays a crucial role in forming C3-symmetric trimeric boroxine molecules, which contribute to the pore-space partitioning within these porous materials, ultimately enhancing gas sorption properties. []

Q3: How does the structure of this compound contribute to its reactivity in Suzuki coupling reactions?

A3: this compound possesses a boronic acid group (-B(OH)2) at the para position of the pyridine ring. This group acts as a nucleophile in the Suzuki coupling, readily reacting with palladium catalysts and facilitating transmetalation, a key step in the catalytic cycle. [] The electron-deficient nature of the pyridine ring further enhances its reactivity towards nucleophilic attack. []

Q4: Are there any reported limitations or challenges associated with using this compound in synthesis?

A4: While this compound is generally a versatile reagent, its electron-deficient nature can sometimes hinder certain reactions. Additionally, achieving high yields in Suzuki coupling reactions with highly electron-deficient substrates like 2,6-bis(trifluoromethyl)this compound pinacol ester can be challenging. []

Q5: Has this compound been explored in the development of fluorescent probes or dyes?

A5: Yes, this compound plays a crucial role in synthesizing the biocompatible fluorophore DANPY (dimethylaminonaphthylpyridinium). [, ] It participates in a Suzuki coupling reaction with a brominated naphthalene derivative, followed by further modifications to introduce the pyridinium cation and tune its fluorescence properties. [, ]

Q6: Are there any reported crystal structures involving this compound?

A6: Yes, several crystal structures incorporating this compound or its derivatives have been reported. For instance, a new compound comprising this compound methyl ester and Nickel(II) dithiooxalate was synthesized and structurally characterized using single-crystal X-ray diffraction. [] This study revealed a monoclinic crystal system with hydrogen bonding interactions contributing to a 3D network. [] Another example involves the formation of tetrapyridinecopper(II) bis(triiodide) crystals, where this compound acts as a precursor. []

Q7: Have computational methods been employed to study this compound?

A7: While specific examples of computational studies focusing on this compound itself are not provided in the provided abstracts, the use of density functional theory (DFT) calculations is mentioned in the context of a new compound featuring a this compound cation and a Pt(CN)4 anion salt. [] DFT calculations are valuable tools for investigating electronic structures, bonding properties, and predicting various molecular properties.

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